molecular formula C17H18ClFN4O3 B14934331 methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate

methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate

Cat. No.: B14934331
M. Wt: 380.8 g/mol
InChI Key: PETVMTYVSFDUMU-UHFFFAOYSA-N
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Description

Methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a complex organic compound that belongs to the class of imidazopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.

    Introduction of the Chlorine and Fluorine Substituents: The chlorination and fluorination of the aromatic ring can be achieved using reagents like thionyl chloride and fluorine gas or other fluorinating agents.

    Amidation Reaction: The carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the imidazopyridine core.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in the structure.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms due to its specific binding properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the target’s role in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridine Derivatives: Compounds like zolpidem and alpidem share a similar core structure but differ in their substituents and pharmacological profiles.

    Benzodiazepines: While structurally different, benzodiazepines also target similar receptors in the central nervous system.

Uniqueness

Methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is unique due to its specific substituents, which confer distinct pharmacological properties. Its combination of chlorine and fluorine atoms, along with the imidazopyridine core, makes it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C17H18ClFN4O3

Molecular Weight

380.8 g/mol

IUPAC Name

methyl 3-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate

InChI

InChI=1S/C17H18ClFN4O3/c1-26-14(24)4-6-20-17(25)23-7-5-13-15(22-9-21-13)16(23)11-8-10(18)2-3-12(11)19/h2-3,8-9,16H,4-7H2,1H3,(H,20,25)(H,21,22)

InChI Key

PETVMTYVSFDUMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)Cl)F)N=CN2

Origin of Product

United States

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